Copper-Free vs. Copper-Catalyzed Conjugation: Biocompatibility & Live-Cell Suitability of BDP 581/591 DBCO
BDP 581/591 DBCO utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) via its DBCO group, eliminating the requirement for a cytotoxic copper(I) catalyst [1]. This is a critical differentiation from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents like BDP 581/591 alkyne [2]. Copper is well-documented to be toxic to living cells and organisms, precluding many live-cell and in vivo applications for CuAAC-based probes [3].
| Evidence Dimension | Biocompatibility for Live Systems |
|---|---|
| Target Compound Data | Copper-free; Suitable for live-cell and in vivo experiments |
| Comparator Or Baseline | BDP 581/591 alkyne (CuAAC reagent) or other CuAAC probes |
| Quantified Difference | Qualitative: Elimination of cytotoxic copper catalyst requirement [3] |
| Conditions | Live-cell culture, whole organism models |
Why This Matters
This is the primary procurement driver for experiments in living systems where copper toxicity would invalidate results; it defines the compound's suitability for live-cell and in vivo bioorthogonal labeling.
- [1] BDP 581/591 DBCO Product Page, BOC Sciences. Accessed 2026. View Source
- [2] BDP 581/591 alkyne Product Page, Antibodies.com. Accessed 2026. View Source
- [3] Glen Research. (n.d.). Glen Report 24.14 - New Product - Dibenzocyclooctyl (DBCO) Copper-Free Click Chemistry. View Source
